2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-3-25(4-2)12-7-13-26-19-11-6-10-18(19)21(24-22(26)29)32-15-20(28)23-16-8-5-9-17(14-16)27(30)31/h5,8-9,14H,3-4,6-7,10-13,15H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCXMJNYZNHKLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C2=C(CCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes the available research findings on its biological activity, including anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 444.6 g/mol. Key structural components include:
- Cyclopentapyrimidine Core : A bicyclic structure that contributes to biological activity.
- Diethylamino Group : Enhances solubility and potential interactions with biological targets.
- Thioether Linkage : May confer distinct pharmacological properties compared to similar compounds.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For instance, pyrido[2,3-d]pyrimidines have been shown to inhibit various cancer targets such as cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. The compound's potential as an anticancer agent can be inferred from the following findings:
-
Mechanism of Action :
- Inhibition of CDK activity leading to cell cycle arrest.
- Induction of apoptosis via caspase activation and DNA fragmentation.
- Case Studies :
Antimicrobial Activity
The compound also shows promise in antimicrobial applications:
-
Inhibition Studies :
- Certain derivatives have demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting broad-spectrum antimicrobial potential.
-
Mechanism of Action :
- The antimicrobial effects may be attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent Position | Activity Level |
|---|---|
| Ortho | High |
| Meta | Moderate |
| Para | Low |
Research has shown that ortho-substituted compounds generally exhibit better activity than their meta and para counterparts .
Synthesis Pathways
The synthesis of this compound typically involves multi-step synthetic routes. The following general steps are involved:
- Formation of the Cyclopentapyrimidine Core : Utilizing cyclization reactions.
- Introduction of the Diethylamino Group : Through nucleophilic substitution reactions.
- Thioether Formation : Via thiol coupling reactions.
- Final Acetylation : To yield the final acetamide product.
Detailed reaction schemes and conditions would be necessary for replicating this synthesis in a laboratory setting .
Q & A
Q. How should researchers resolve enantiomeric impurities in asymmetric synthesis?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10) to separate enantiomers.
- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra.
- Crystallization-Induced Diastereomerism : Add chiral resolving agents (e.g., tartaric acid derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
